BDP R6G maleimide

Vue d'ensemble

Description

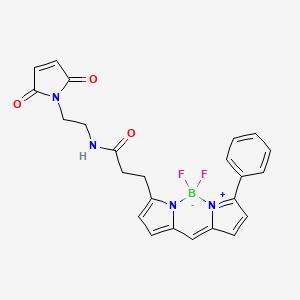

BDP R6G maleimide is a borondipyrromethene fluorophore whose absorption and emission spectra match those of rhodamine 6G dye . This compound is a thiol-reactive dye that interacts with thiol groups to create thioester bonds . It is commonly used for sulfhydryl labeling of cysteine residues in proteins, offering more site-specific labeling than the NHS ester of the amine group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

BDP R6G maleimide is synthesized through a series of chemical reactions involving borondipyrromethene and maleimide derivatives . The synthesis typically involves the following steps:

Formation of Borondipyrromethene Core: The borondipyrromethene core is synthesized by reacting pyrrole with a boron-containing reagent under controlled conditions.

Attachment of Maleimide Group: The maleimide group is then attached to the borondipyrromethene core through a nucleophilic substitution reaction, forming the final this compound compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:

Large-Scale Synthesis: The borondipyrromethene core and maleimide derivatives are synthesized in large quantities using industrial-grade reagents and equipment.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

BDP R6G maleimide undergoes several types of chemical reactions, including:

Thiol-Maleimide Reaction: This is the primary reaction where this compound reacts with thiol groups to form thioester bonds.

Substitution Reactions: The maleimide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine residues in proteins.

Substitution Reactions: Reagents include nucleophiles such as amines and alcohols.

Major Products Formed

Thiol-Maleimide Reaction: The major product is a thioester bond formed between the maleimide group and the thiol group.

Substitution Reactions: The major products are substituted borondipyrromethene derivatives.

Applications De Recherche Scientifique

BDP R6G maleimide has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent dye for labeling and tracking chemical reactions.

Biology: Employed in the labeling of proteins and other biomolecules for imaging and tracking purposes.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.

Mécanisme D'action

BDP R6G maleimide exerts its effects through the formation of thioester bonds with thiol groups. The maleimide group is highly reactive towards thiols, allowing for site-specific labeling of cysteine residues in proteins . This interaction is facilitated by the electrophilic nature of the maleimide group, which readily reacts with the nucleophilic thiol groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

BDP 630/650 maleimide: A thiol-reactive borondipyrromethene dye tuned to match the far-red channel of Cyanine5 fluorophore.

BDP R6G hydrazide: A borondipyrromethene dye with absorption and emission spectra similar to R6G, but it is a carbonyl-reactive compound.

Uniqueness

BDP R6G maleimide is unique due to its high fluorescence quantum yield and its ability to form stable thioester bonds with thiol groups. This makes it highly suitable for site-specific labeling of proteins and other biomolecules, providing more precise and reliable results compared to other labeling methods .

Activité Biologique

BDP R6G maleimide is a specialized borodipyrromethane fluorophore, characterized by its ability to absorb and emit light at wavelengths similar to those of rhodamine 6G (R6G). This compound is particularly notable for its thiol-reactive properties, allowing it to form stable thioester bonds with cysteine residues in proteins. This capability makes this compound a valuable tool in biochemical research, particularly in the labeling of proteins for various applications, including fluorescence microscopy and flow cytometry.

- Molecular Formula : C₂₄H₂₁BF₂N₄O₃

- Molecular Weight : 462.26 g/mol

- CAS Number : 2183473-32-5

- Absorption/Emission Wavelengths : Similar to R6G rhodamine

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₁BF₂N₄O₃ |

| Molecular Weight | 462.26 g/mol |

| CAS Number | 2183473-32-5 |

| Absorption Wavelength | Similar to R6G |

| Emission Wavelength | Similar to R6G |

This compound's primary biological activity stems from its ability to react with thiol groups in proteins. This reaction is facilitated through the formation of thioester bonds, which allows for site-specific labeling. The specificity of this labeling is advantageous over traditional methods that may not provide the same level of precision.

Applications in Biological Research

- Protein Labeling : this compound is widely used for labeling proteins, particularly those containing cysteine residues. This method enhances the detection and visualization of proteins in various assays.

- Fluorescence Microscopy : The compound's fluorescent properties make it suitable for use in fluorescence microscopy, allowing researchers to observe the localization and dynamics of proteins within cells.

- Flow Cytometry : Its application extends to flow cytometry, where it can be used to analyze cell populations based on protein expression levels.

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound in various biological contexts:

- Study on Protein Dynamics : In a study investigating the dynamics of protein interactions, researchers utilized this compound to label specific cysteine residues in target proteins. The results showed enhanced fluorescence intensity and specificity compared to non-targeted labeling methods .

- Application in Cancer Research : Another study applied this compound for imaging cancer cells. The dye's ability to bind specifically to overexpressed cysteine residues in certain cancer markers allowed for better visualization and tracking of cancer cell behavior .

Table 2: Summary of Case Studies Involving this compound

Propriétés

IUPAC Name |

3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BF2N4O3/c26-25(27)30-18(9-11-22(32)28-14-15-29-23(33)12-13-24(29)34)6-7-19(30)16-20-8-10-21(31(20)25)17-4-2-1-3-5-17/h1-8,10,12-13,16H,9,11,14-15H2,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPWTKROCLEQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCN3C(=O)C=CC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BF2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.